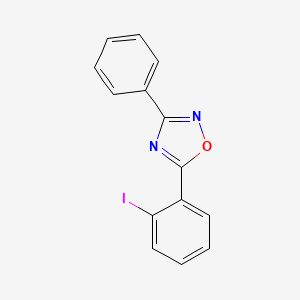

![molecular formula C21H25FN4O4 B5500498 4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis The synthesis of related compounds involves the condensation of different substituted aromatic/heterocyclic acid chlorides with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. The synthetic process aims at producing compounds with antiproliferative activity by evaluating their effects on various carcinoma cells. The structure-activity relationship (SAR) studies indicate the importance of aromatic and heterocyclic moiety, particularly when substituted at the N-terminal of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, playing a significant role in antiproliferative activity (Prasad et al., 2009).

Molecular Structure Analysis The molecular and crystal structure of the title compound has been extensively studied, revealing its stabilization by both inter and intra-molecular hydrogen bonds. These interactions contribute significantly to the molecule's stability, offering insights into its molecular conformation and properties. The compound crystallizes in the monoclinic crystal system, adopting a chair conformation for the piperidine and morpholine rings, with the benzisoxazole ring in a planar conformation within experimental limits (Prasad et al., 2018).

Scientific Research Applications

Synthesis and Pharmacological Potential

A series of novel conformationally restricted butyrophenones, including derivatives with the 6-fluoro-1,2-benzisoxazol-3-yl moiety, were synthesized and evaluated for their potential as atypical antipsychotic agents. These compounds demonstrated affinity for dopamine (D_2) and serotonin receptors (5-HT_2A, 5-HT_2C), indicating their potential for treating psychotic disorders with a lower risk of extrapyramidal side effects. Comparative molecular field analysis (CoMFA) and docking studies highlighted the importance of electrostatic, steric, and lipophilic interactions in determining receptor affinities and selectivity (Raviña et al., 1999).

Antiproliferative Activity

The compound's derivative, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and characterized, displaying significant antiproliferative activity. This activity was evaluated through various assays, and the compound's structure was confirmed by X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, highlighting the stability of the molecule and its potential for further biomedical applications (Prasad et al., 2018).

Antipsychotic Evaluation

A novel series of 7-[3-(1-piperidinyl)propoxy]chromenones, including derivatives with the 6-fluoro-1,2-benzisoxazol-3-yl-piperidin-1-yl moiety, was synthesized and tested for antipsychotic potential. These compounds showed good affinity for D2 receptors and greater affinity for 5-HT2 receptors, suggesting their potential as atypical antipsychotics. The compounds demonstrated potent antipsychotic effects in vivo compared to reference standards, with one compound, in particular, showing promise for clinical evaluation due to its potential atypical antipsychotic profile (Bolós et al., 1998).

Structural and Functional Insights

The synthesis and evaluation of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents revealed the significance of the aromatic and heterocyclic moiety in determining antiproliferative activity. Structure-activity relationship (SAR) studies emphasized the role of the heterocyclic ring substitution at the N-terminal, contributing to the compounds' antiproliferative properties. This research underscores the potential of these compounds in developing new therapeutic agents for treating various carcinoma cells (Prasad et al., 2009).

Mechanism of Action

properties

IUPAC Name |

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O4/c22-15-4-5-16-17(12-15)30-24-21(16)14-6-9-25(10-7-14)19(28)2-1-3-20(29)26-11-8-23-18(27)13-26/h4-5,12,14H,1-3,6-11,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLNYBPZVFMCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)N4CCNC(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)